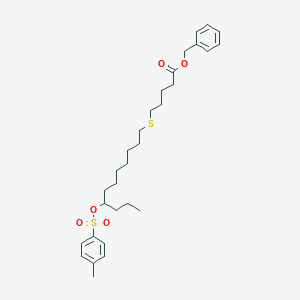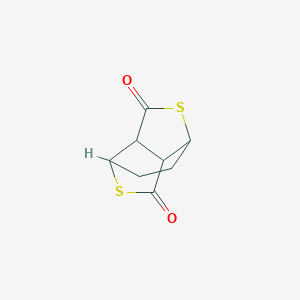
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione, commonly known as DTT, is a synthetic compound that has been extensively studied for its potential applications in various fields. DTT is a heterocyclic compound that contains a thiophene ring and a cyclic ketone, making it a promising candidate for use in organic electronics, optoelectronics, and as a building block for the synthesis of other compounds.
Mécanisme D'action
DTT acts as a π-conjugated system, which enables it to participate in electron transport and energy transfer processes. The thiophene ring in DTT is responsible for its electron-donating properties, while the cyclic ketone group acts as an electron acceptor. This unique combination of properties makes DTT a promising candidate for use in various electronic devices.
Effets Biochimiques Et Physiologiques
DTT has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that DTT exhibits antioxidant and anti-inflammatory properties, which could have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DTT in lab experiments is its ease of synthesis and purification. DTT is also stable under ambient conditions, making it easy to handle and store. However, one limitation of using DTT is its low solubility in common organic solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for the study of DTT. Some possible areas of research include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the electronic and optical properties of DTT and its derivatives.
3. Development of new organic semiconductors based on DTT.
4. Study of the potential therapeutic applications of DTT and its derivatives.
5. Investigation of the environmental impact of DTT and its derivatives.
Conclusion:
DTT is a promising compound with many potential applications in various fields, including organic electronics, optoelectronics, and as a building block for the synthesis of other compounds. While much research has been done on the synthesis and electronic properties of DTT, there is still much to be explored in terms of its biochemical and physiological effects and potential therapeutic applications. Further research in these areas could lead to the development of new and exciting applications for this versatile compound.
Méthodes De Synthèse
The synthesis of DTT involves the reaction of 2,5-dibromothiophene-3,4-dicarboxylic acid with ethylene glycol in the presence of a catalyst such as triethylamine. The reaction proceeds through a series of steps, including esterification, cyclization, and reduction, to yield the final product.
Applications De Recherche Scientifique
DTT has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a building block for the synthesis of various organic semiconductors, including conjugated polymers, small molecules, and dendrimers.
Propriétés
Numéro CAS |
129679-44-3 |
|---|---|
Nom du produit |
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione |
Formule moléculaire |
C8H8O2S2 |
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C8H8O2S2/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2 |
Clé InChI |
FYAVTWHVSDVSOW-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1SC3=O)C(=O)S2 |
SMILES canonique |
C1CC2C3C(C1SC3=O)C(=O)S2 |
Synonymes |
DETTD dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



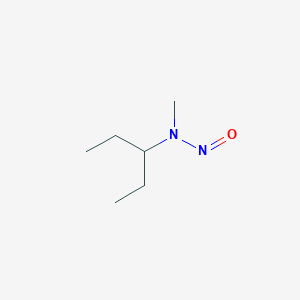
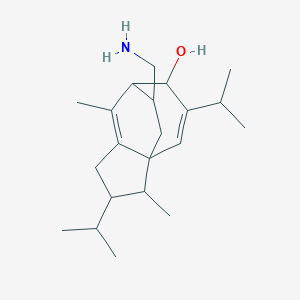
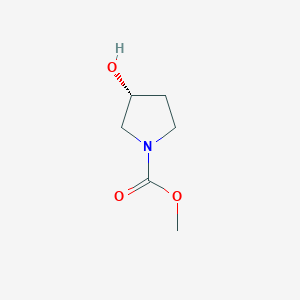
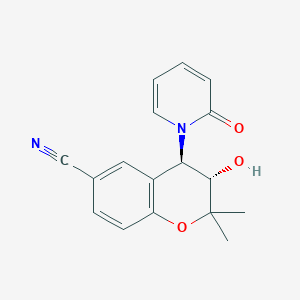
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
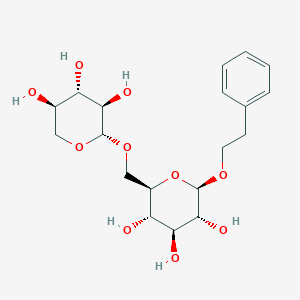
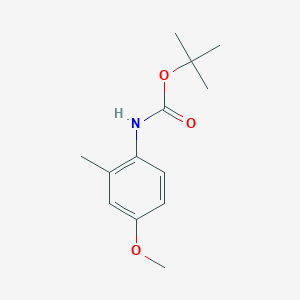
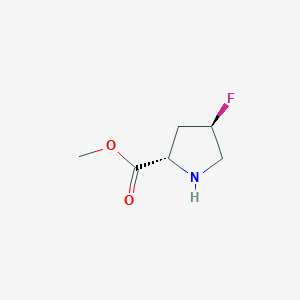
![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)

![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)
